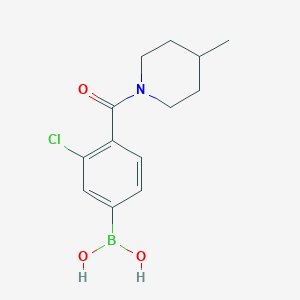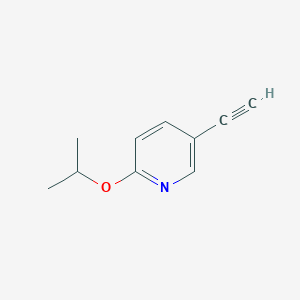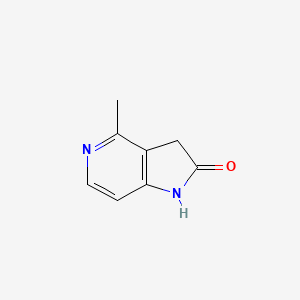
2,4-Dichloro-5-methylphenylboronic acid
Descripción general
Descripción
2,4-Dichloro-5-methylphenylboronic acid is an organoboron compound . It is often used as a reagent in organic synthetic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 . This compound has a molecular weight of 204.85 . Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura coupling reactions . This is a type of palladium-catalyzed carbon-carbon bond-forming reaction .Mecanismo De Acción
Target of Action
The primary target of 2,4-Dichloro-5-methylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound: interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by This compound is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
The molecular and cellular effects of This compound ’s action are the formation of new carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . This suggests that the compound may be relatively stable and environmentally benign . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2,4-Dichloro-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor. The boronic acid group in this compound forms reversible covalent bonds with the active site serine residues of proteases, leading to enzyme inhibition. Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by inhibiting specific kinases, which can alter gene expression and cellular metabolism. In cancer cells, for example, this compound can induce apoptosis by disrupting the balance of pro- and anti-apoptotic proteins. Furthermore, it can affect cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The boronic acid group can interact with the hydroxyl groups of serine and threonine residues in enzymes, leading to enzyme inhibition. This interaction can result in the inhibition of proteases and kinases, affecting various cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as organ toxicity and metabolic disturbances. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that can further interact with biomolecules. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution can affect its efficacy and toxicity, as it needs to reach specific cellular compartments to exert its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can accumulate in the cytoplasm or nucleus, where it can interact with enzymes and regulatory proteins to modulate cellular processes .
Propiedades
IUPAC Name |
(2,4-dichloro-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVMGKREXGTWSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



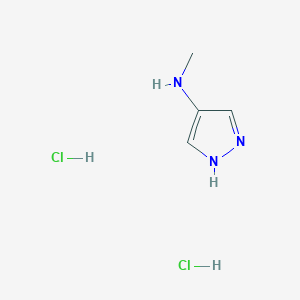
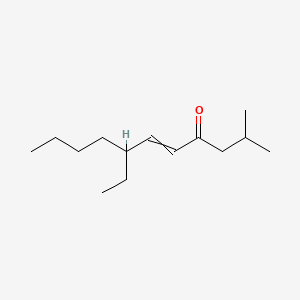

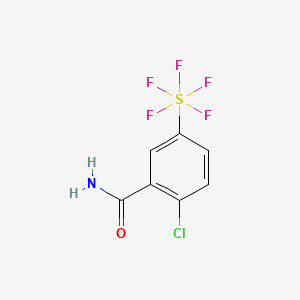
![3-(3,5-Dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1431369.png)
![2-Methyl-2-[(2-nitrobenzene)sulfonyl]propanoic acid](/img/structure/B1431371.png)
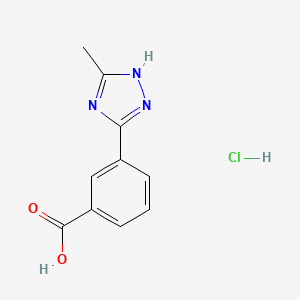
![1-methyl-2-phenyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1431374.png)
![methyl 3-[(N'-hydroxycarbamimidoyl)methoxy]benzoate](/img/structure/B1431375.png)
